![molecular formula C12H14N4O3S B3013900 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide CAS No. 899988-39-7](/img/structure/B3013900.png)
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide" is a derivative of pyrimidine, a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, antitubercular, diuretic, and anticoagulant properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the reaction of various intermediates with specific reagents under controlled conditions. For instance, novel 2-amino-4-oxo-5-substituted pyrrolo[2,3-d]pyrimidines were synthesized from a key intermediate, 2-(pivaloylamino)-4-oxo-6-methylpyrrolo[2,3-d]-pyrimidine, by appending aryl thiols to the 5-position via an oxidative addition reaction . Similarly, sulfanyl pyrimidin-4(3H)-one derivatives were synthesized by reacting compounds with different bromides, yielding various substituted pyrimidinones . Another efficient method for synthesizing N-aryl-6-methylsulfanyl-4-oxopyrimidine-5-carbonitriles involved the reaction of dimethyl N-cyanodithioiminocarbonate with substituted cyanoacetanilides .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be inclined at various angles relative to other aromatic rings in the molecule. For example, crystal structures of certain (diaminopyrimidin-2-yl)thioacetamide derivatives showed the pyrimidine ring inclined to the benzene or naphthalene ring systems by angles ranging from 55.5° to 67.84° . These structures often exhibit intramolecular hydrogen bonding, which stabilizes their folded conformations .
Chemical Reactions Analysis
Pyrimidine derivatives can act as inhibitors for various enzymes, such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are critical in the synthesis of thymidine and purine nucleotides, respectively. Some analogues with specific substituents showed potent inhibitory activity against human TS, suggesting their potential as antitumor agents . The reactivity of these compounds can be influenced by the nature of the substituents on the sulfur atom and the overall molecular conformation .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure and substituents. The intramolecular and intermolecular hydrogen bonding patterns can affect these properties by influencing the crystal packing and molecular interactions within the compound . Additionally, the presence of electronegative atoms like fluorine can alter the electronic distribution and reactivity of the molecule, as seen in the study of antiviral active molecules against SARS-CoV-2 .
Scientific Research Applications
Crystal Structure Analysis
Studies have elucidated the crystal structures of compounds similar to "2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide," revealing insights into their molecular conformations and intermolecular interactions. For instance, the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides show a folded conformation about the methylene C atom, with significant intramolecular N—H⋯N hydrogen bonding stabilizing this folded conformation (Subasri et al., 2016).
Radiosynthesis for Imaging Applications
Compounds within this chemical family have been utilized in the development of radioligands for imaging. Specifically, a novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including DPA-714, were reported for selective imaging of the translocator protein (18 kDa) with PET, indicating their utility in in vivo imaging applications (Dollé et al., 2008).
Synthesis and Biological Activity
The synthesis and evaluation of various derivatives have led to discoveries in antimicrobial and antitubercular activities. For example, novel pyrimidine-azitidinone analogues have been synthesized and evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities, showcasing the compound's potential as a basis for developing new therapeutic agents (Chandrashekaraiah et al., 2014).
Antifolate and DHFR Inhibitors
Research has also explored the synthesis of classical and nonclassical antifolates based on 2-amino-4-oxo-5-arylthio-substituted-6-methylthieno[2,3-d]pyrimidines, aimed at inhibiting key enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These compounds have shown promising inhibitory activities, suggesting their potential in cancer therapy (Gangjee et al., 2008).
Enhancement of Material Properties
Further extending the applications, molecular imprinted polymers incorporating similar compounds have been investigated for their enhanced properties. These studies aim at understanding the interaction and stabilization mechanisms, offering insights into the design of materials with improved performance for various applications (Fahim & Abu-El Magd, 2021).
properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3S/c1-13-8(17)6-20-7-4-5-14-10-9(7)11(18)16(3)12(19)15(10)2/h4-5H,6H2,1-3H3,(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICOVBABPBBTEAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CSC1=C2C(=NC=C1)N(C(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-methylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{1-[(Tert-butoxy)carbonyl]-2-methylazetidin-3-yl}acetic acid](/img/structure/B3013818.png)
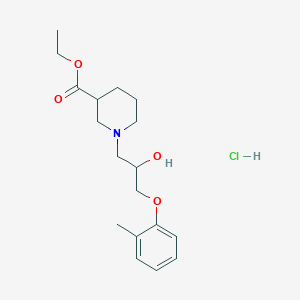
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3013822.png)
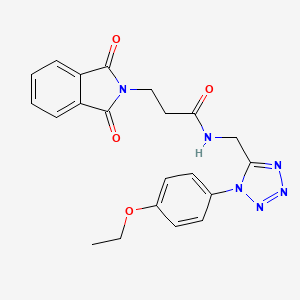
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3,4-dichlorophenyl)propanamide](/img/structure/B3013826.png)
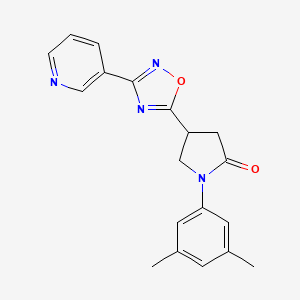
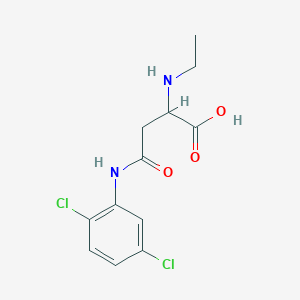

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-4-(1,3-thiazol-2-yloxy)benzamide](/img/structure/B3013831.png)
![1-{4-[(4-chlorobenzyl)oxy]phenyl}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3013832.png)
![{2,3-Dihydropyrazolo[5,1-b]oxazol-6-yl}methanamine hydrochloride](/img/structure/B3013833.png)
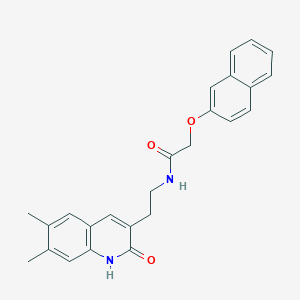
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B3013838.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3,4-dimethoxybenzamide](/img/structure/B3013839.png)